molecular formula C10H14N2O3S B2992323 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid CAS No. 871217-41-3

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid

Cat. No.: B2992323
CAS No.: 871217-41-3
M. Wt: 242.29
InChI Key: QKPLFCRVSBFDLA-UHFFFAOYSA-N
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Description

4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid is a thiazole derivative characterized by a 1,3-thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively. The compound features a butanoic acid chain linked to the thiazole core via an amino group. The compound is commercially available (Santa Cruz Biotechnology, Catalog # sc-348647) as a research chemical, with pricing starting at $266 for 1 g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-6-9(7(2)13)16-10(12-6)11-5-3-4-8(14)15/h3-5H2,1-2H3,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLFCRVSBFDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCCC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiourea and α-haloketones, under acidic or basic conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with an appropriate amine.

    Butanoic Acid Addition: The final step involves the coupling of the thiazole derivative with butanoic acid or its derivatives under suitable conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted thiazole derivatives.

Scientific Research Applications

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Compound 1 : 4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid (PHX)

  • Structure: Contains a 1,3-oxazole ring substituted with a phenyl group at position 2 and a ketone at position 3. The butanoic acid chain is connected via a methyleneamino linker.
  • Key Differences: Heterocycle: Oxazole (O in ring) vs. thiazole (S in ring) in the target compound. Substituents: Phenyl group (PHX) vs. acetyl and methyl groups (target compound).

Compound 2 : 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid

  • Structure: A benzoimidazole core with a benzyl(2-hydroxyethyl)amino substituent and a butanoic acid chain.
  • Key Differences :
    • Core Heterocycle : Benzoimidazole (fused benzene and imidazole) vs. thiazole.
    • Functional Groups : Hydroxyethyl and benzyl groups (Compound 2) vs. acetyl and methyl groups (target compound).
    • Synthesis : Compound 2 is synthesized via hydrolysis of an ethyl ester intermediate under basic conditions , a pathway that may also apply to the target compound.

Pharmacological and Physicochemical Comparisons

Property Target Compound PHX Compound 2
Core Heterocycle 1,3-Thiazole 1,3-Oxazole Benzoimidazole
Key Substituents Acetyl, methyl, butanoic acid Phenyl, ketone, butanoic acid Benzyl, hydroxyethyl, butanoic acid
Molecular Formula C₁₁H₁₄N₂O₃S C₁₄H₁₄N₂O₄ C₂₂H₂₆N₄O₃
Potential Bioactivity Not reported (research chemical) Not reported Intermediate in anxiolytic drug synthesis
Synthetic Route Likely involves thiazole ring formation Oxazole ring condensation Benzoimidazole alkylation/hydrolysis

Functional Group Impact on Properties

  • Thiazole vs. Oxazole : The sulfur atom in thiazole increases lipophilicity and metabolic stability compared to oxazole, which may enhance membrane permeability .
  • Acetyl vs. Phenyl Substituents : The acetyl group in the target compound may participate in hydrogen bonding, whereas the phenyl group in PHX contributes to π-π stacking interactions .

Biological Activity

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H14N2O3S
  • Molecular Weight : 242.29 g/mol
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • GABA Transport Inhibition : Research indicates that compounds similar to this compound may inhibit GABA uptake, affecting neurotransmitter balance and potentially alleviating neuropathic pain .
  • Antitumor Activity : Thiazole derivatives have shown promise in cancer research. For instance, structural modifications in thiazole-containing compounds have been linked to enhanced cytotoxicity against various cancer cell lines . The presence of electron-donating groups in the thiazole structure often correlates with increased antitumor efficacy.

Anticonvulsant Activity

Studies on thiazole derivatives indicate potential anticonvulsant properties. For example, certain thiazole-based compounds have demonstrated significant protection against seizures in animal models, suggesting that this compound could exhibit similar effects .

Antitumor Activity

Thiazoles are recognized for their anticancer properties. Compounds similar to this compound have been tested against various cancer cell lines with promising results:

CompoundCell Line TestedIC50 (µg/mL)
Compound AA431 (skin cancer)1.98 ± 1.22
Compound BU251 (glioblastoma)23.30 ± 0.35
Compound CWM793 (melanoma)>1000

These findings suggest that modifications in the thiazole structure can enhance cytotoxicity and selectivity against specific cancer types .

Case Studies

  • Neuropathic Pain Management : In a study focusing on GABA transporters, certain derivatives exhibited selective inhibition of mGAT subtypes, indicating their potential use in treating neuropathic pain by modulating GABAergic signaling .
  • Anticancer Properties : A series of synthesized thiazole derivatives were evaluated for their anticancer activity against multiple cell lines, revealing that specific substitutions on the thiazole ring significantly influenced their potency and selectivity .

Q & A

Q. Optimization Strategies :

  • Use protecting groups (e.g., tert-butyl) to prevent side reactions.
  • Purify intermediates via column chromatography or recrystallization.
  • Monitor reaction progress with TLC or HPLC.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key analytical methods include:

Technique Application Example Data
¹H NMR Confirms structural integrity and substituent positions.δ 7.28–7.43 (m, aromatic protons) ; δ 9.05 (s, CH=N) .
HRMS Validates molecular weight and fragmentation patterns.m/z 305 (M+1) for thiazole derivatives .
Elemental Analysis Verifies purity and stoichiometry.C: 47.35%, H: 2.65% (calculated vs. observed) .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility : Polar solvents like ethanol, DMSO, or glacial acetic acid are recommended based on analogous thiazole derivatives . Test solubility gradients (e.g., 10–100 mg/mL in DMSO).
  • Stability : Store at –20°C under inert atmosphere. Avoid prolonged exposure to light or moisture, which may degrade the acetyl or thiazole moieties .

Advanced: How can computational methods predict the reactivity of this compound?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the thiazole ring) .
  • Reaction Path Search : Apply algorithms like GRRM to explore transition states and intermediates .
  • Data-Driven Design : Integrate experimental results (e.g., substituent effects from Method E/F) into machine learning models to predict optimal reaction conditions .

Advanced: What strategies address low yields in multi-step synthesis of thiazole derivatives?

Answer:

Issue Solution Evidence
Low Intermediate Solubility Introduce fluorinated groups (e.g., 2-fluoropropan-2-yl) to enhance solubility .Method F achieved 76% yield vs. 36% in Method E .
Side Reactions Use tert-butyl esters as protecting groups to minimize hydrolysis .
Purification Challenges Employ preparative HPLC with C18 columns for polar intermediates .

Advanced: How do substituents on the thiazole ring influence biological activity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups (e.g., acetyl): Enhance binding to Rho kinase, as seen in IC₅₀ values of 19b–19e derivatives .
    • Hydrophobic Substituents (e.g., cyclopropyl): Improve membrane permeability .
  • Experimental Design : Synthesize analogs with varied aryl/alkyl groups and test in enzyme inhibition assays .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

  • Data Normalization : Control for assay conditions (e.g., pH, temperature) and cell lines.
  • Structural Validation : Re-characterize compounds (via NMR/HRMS) to confirm batch consistency .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized statistical models .

Advanced: How to design experiments to elucidate reaction mechanisms for derivatives?

Answer:

  • Isotopic Labeling : Use ¹³C or ²H to track reaction pathways (e.g., acyl transfer in acetylated thiazoles).
  • Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps .
  • Computational Validation : Cross-verify experimental data with DFT-calculated activation energies .

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